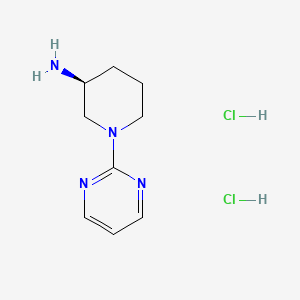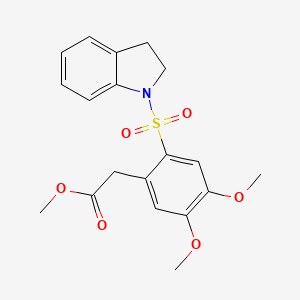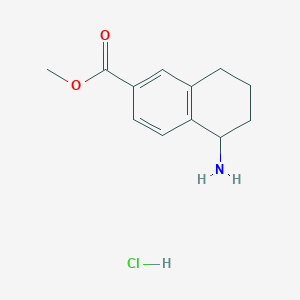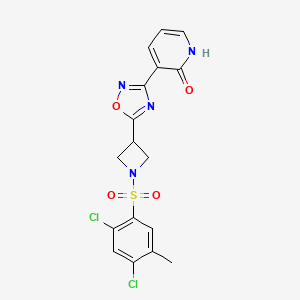
3-(5-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H14Cl2N4O4S and its molecular weight is 441.28. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structures incorporating elements like azetidinone and oxadiazole have been extensively synthesized and characterized, aiming to explore their potential applications. For instance, a series of quinoline nucleus-containing 1,3,4-oxadiazole and azetidinone derivatives have been synthesized and characterized for their antimicrobial activity (Desai & Dodiya, 2014). These studies involve comprehensive synthesis processes followed by structural characterization using techniques such as IR, NMR, and mass spectrometry, highlighting the importance of understanding the structural attributes of these compounds in relation to their biological activities.
Antimicrobial Applications
The antimicrobial properties of azetidinone derivatives have been a significant area of research. Compounds within this family have shown promising antibacterial and antifungal activities. For example, azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been tested for their antimicrobial activities, demonstrating effectiveness against various bacterial and fungal strains (Shah et al., 2014). Similarly, novel azetidinones have been synthesized and evaluated for their antimicrobial potential, offering insights into the structure-activity relationships that govern their efficacy (Prajapati & Thakur, 2014).
Anticancer Applications
The anticancer potential of compounds related to the target compound has also been investigated. Substituted 1,3,4-oxadiazolyl tetrahydropyridines, for instance, have been studied for their anti-cancer activities, with certain analogs showing moderate cytotoxicity against cancer cell lines (Redda & Gangapuram, 2007). This research underscores the potential of structurally similar compounds to serve as leads for the development of new anticancer agents.
Antioxidant Activities
Derivatives of oxadiazoles and azetidinones have been explored for their antioxidant properties as well. Novel indol compounds containing azetidinones and 1,3,4 oxadiazoles were synthesized and demonstrated significant antimicrobial activity, suggesting their potential utility in combating oxidative stress-related disorders (Sreeramulu & Ashokgajapathiraju, 2014).
Molecular Target Identification
In the search for new therapeutic agents, identifying the molecular targets of compounds is crucial. Research into apoptosis inducers, for example, has led to the discovery of compounds that can selectively induce apoptosis in cancer cells, with the identification of their molecular targets providing valuable insights for drug development (Zhang et al., 2005).
Propiedades
IUPAC Name |
3-[5-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O4S/c1-9-5-14(13(19)6-12(9)18)28(25,26)23-7-10(8-23)17-21-15(22-27-17)11-3-2-4-20-16(11)24/h2-6,10H,7-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALLKHTZUGKPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

azanium chloride](/img/structure/B2933283.png)
![(1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2933284.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide](/img/structure/B2933288.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2933291.png)
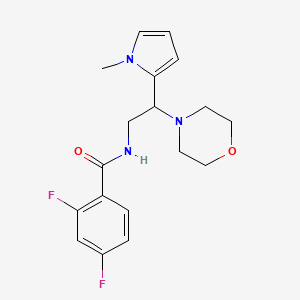
![N1-(4-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2933295.png)
![[1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride](/img/structure/B2933296.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2933297.png)

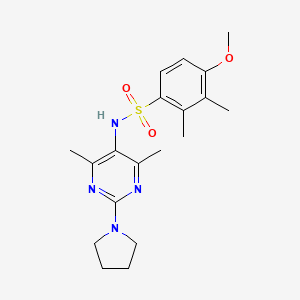
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide](/img/structure/B2933302.png)
